Patidegib Hydrochloride

Description

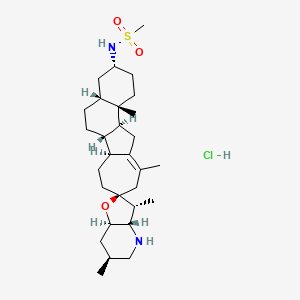

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N2O3S.ClH/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29;/h17,19-23,25-27,30-31H,6-16H2,1-5H3;1H/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICVMCOINZNZNW-BATHLIJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H49ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169829-40-6 | |

| Record name | Patidegib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169829406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2S,3R,3aS,3'R,4a'R,6S,6a'R,6b'S,7aR,12a'S,12b'S)-3,6,11',12b'-tetramethyl-2',3a,3',4,4',4a',5,5',6,6',6a',6b',7,7a,7',8',10',12',12a',12b'-icosahydro-1'H,3H-spiro[furo[3,2-b]pyridine-2,9'-naphtho[2,1-a]azulen]-3'-yl)methanesulfonamide hydrochloride, 2-propanol solvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATIDEGIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL14FCA5PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Patidegib Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

Patidegib Hydrochloride, a novel topical inhibitor of the Hedgehog (Hh) signaling pathway, represents a significant advancement in the targeted therapy of basal cell carcinomas (BCCs), particularly in patients with Gorlin Syndrome. This guide provides an in-depth technical overview of the discovery and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will explore the scientific rationale behind targeting the Hh pathway, the discovery of the natural product lead, cyclopamine, and the subsequent medicinal chemistry efforts that culminated in the development of Patidegib. Furthermore, a detailed, step-by-step synthesis of the active pharmaceutical ingredient is presented, along with insights into the experimental choices and methodologies.

Introduction: The Hedgehog Signaling Pathway and its Role in Oncology

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, responsible for cell fate determination, proliferation, and tissue patterning.[1][2] In adult tissues, the Hh pathway is largely quiescent, but its aberrant reactivation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer.[2]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO), allowing it to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. In many cancers, mutations in PTCH1 or SMO lead to ligand-independent activation of the pathway and uncontrolled cell growth.[1] This makes the Hh pathway an attractive target for therapeutic intervention.

Diagram 1: The Hedgehog Signaling Pathway

Caption: A simplified diagram of the Hedgehog signaling pathway and the inhibitory action of Patidegib.

The Discovery of Patidegib: From Natural Product to Optimized Drug Candidate

Cyclopamine: A Teratogenic Natural Product Paves the Way

The story of Patidegib begins with the discovery of cyclopamine, a steroidal alkaloid isolated from the corn lily (Veratrum californicum). Cyclopamine was identified as the causative agent of cyclopia and other severe birth defects in livestock that consumed the plant. Subsequent research revealed that cyclopamine's teratogenicity stemmed from its potent inhibition of the Hedgehog signaling pathway.[3] This discovery provided a crucial chemical tool to probe the Hh pathway and a starting point for the development of targeted cancer therapies.

Lead Optimization: Enhancing Potency and Pharmaceutical Properties

While a potent Hh pathway inhibitor, cyclopamine possessed several drawbacks that limited its therapeutic potential, including poor aqueous solubility and acid instability. This prompted medicinal chemistry campaigns to develop semi-synthetic analogs with improved drug-like properties.

One of the key breakthroughs was the development of IPI-269609, a seven-membered D-ring analog of cyclopamine, which exhibited greater acid stability and improved solubility.[3] Further structure-activity relationship (SAR) studies focusing on modifications of the A-ring system led to the discovery of Patidegib (formerly IPI-926) .[3]

Patidegib demonstrated significantly improved potency and a more favorable pharmacokinetic profile compared to cyclopamine and other early analogs.[3] Notably, oral administration of Patidegib resulted in complete tumor regression in a Hedgehog-dependent medulloblastoma allograft model.[3]

Table 1: Comparison of Cyclopamine and Patidegib (IPI-926)

| Property | Cyclopamine | Patidegib (IPI-926) |

| Source | Natural Product | Semi-synthetic |

| Potency | Potent | More Potent |

| Aqueous Solubility | Poor | Improved |

| Acid Stability | Poor | Improved |

| Oral Bioavailability | Low | Improved |

Topical Formulation: A Targeted Approach for Basal Cell Carcinoma

For the treatment of basal cell carcinomas, a topical formulation of Patidegib was developed. This approach offers the advantage of delivering the drug directly to the tumor site, thereby maximizing local efficacy while minimizing systemic exposure and associated side effects.[4][5] Clinical studies have shown that topical Patidegib gel can effectively reduce the tumor burden in patients with Gorlin Syndrome with a favorable safety profile.[4][6]

The Chemical Synthesis of this compound

The chemical name for Patidegib is 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide. The synthesis of this molecule involves a key amide bond formation step. The following is a representative synthetic route based on publicly available information.[7]

Diagram 2: Retrosynthetic Analysis of Patidegib

Caption: A simplified retrosynthetic analysis of Patidegib.

Synthesis of Key Intermediates

The synthesis of Patidegib requires the preparation of two key intermediates: 2-chloro-4-(methylsulfonyl)benzoic acid and 4-chloro-3-(pyridin-2-yl)aniline . The synthesis of these intermediates involves standard organic chemistry transformations.

Final Amide Coupling Step: A Detailed Protocol

The final step in the synthesis of Patidegib is the coupling of the two key intermediates to form the amide bond.

Experimental Protocol:

-

Activation of the Carboxylic Acid: To a solution of 2-chloro-4-(methylsulfonyl)benzoic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane, THF), a coupling agent such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq) is added at room temperature under an inert atmosphere (e.g., nitrogen).[7] The mixture is stirred for a short period.

-

Base Addition: A tertiary amine base, such as N-methylmorpholine (NMM) (2.0 eq), is then added to the reaction mixture.[7]

-

Amine Addition: A solution of 4-chloro-3-(pyridin-2-yl)aniline (1.0 eq) in the same solvent is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by a suitable analytical technique (e.g., TLC, LC-MS) until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired product, 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (Patidegib).

-

Salt Formation: The free base of Patidegib is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., methanol, isopropanol) to form this compound. The salt can then be isolated by filtration or evaporation.[7]

Table 2: Reagents and Conditions for Amide Coupling

| Reagent/Condition | Purpose |

| 2-chloro-4-(methylsulfonyl)benzoic acid | Carboxylic acid starting material |

| 4-chloro-3-(pyridin-2-yl)aniline | Aniline starting material |

| CDMT | Coupling agent to activate the carboxylic acid |

| N-methylmorpholine | Base to facilitate the reaction |

| Dichloromethane | Aprotic solvent |

| Inert Atmosphere (Nitrogen) | To prevent side reactions with moisture and oxygen |

| Room Temperature | Reaction temperature |

Conclusion and Future Directions

The discovery and development of this compound exemplify a successful drug discovery campaign, starting from a natural product lead and culminating in a targeted therapy with a clear clinical application. The journey from cyclopamine to a topically administered drug for basal cell carcinoma highlights the power of medicinal chemistry to optimize lead compounds and tailor their properties for specific therapeutic needs. Future research may focus on the development of next-generation Hedgehog pathway inhibitors to overcome potential resistance mechanisms and expand their therapeutic applications to a broader range of cancers.

References

-

Discovery of a Potent and Orally Active Hedgehog Pathway Antagonist (IPI-926). Journal of Medicinal Chemistry. [Link]

-

Discovery of a potent and orally active hedgehog pathway antagonist (IPI-926). PubMed. [Link]

-

What is Patidegib used for?. Patsnap Synapse. [Link]

- Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.

-

Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. MDPI. [Link]

-

FDA Grants Orphan Drug and Breakthrough Therapy Designation for Topical Patidegib in Gorlin Syndrome. CheckRare. [Link]

-

Patidegib, the first topical hedgehog inhibitor, scores in Gorlin syndrome. MDedge. [Link]

-

Results from Phase 2 Study of Topical Patidegib. BridgeBio. [Link]

-

N-(2-((4-chloro-3-(pyridin-2-yl)phenyl)carbamoyl). Pharmaffiliates. [Link]

-

Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors. American Association for Cancer Research. [Link]

-

PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of Patidegib Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs. BioSpace. [Link]

-

Patidegib in Dermatology: A Current Review. PubMed. [Link]

-

Study of Patidegib Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects With Basal Cell Nevus Syndrome (Gorlin Syndrome). ClinicalTrials.gov. [Link]

-

PellePharm and it's Lead Drug Candidate Patidegib. YouTube. [Link]

-

A Study of Patidegib Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects with Basal Cell Nevus Syndrome. Mayo Clinic. [Link]

-

Efficacy and Safety of Patidegib Gel 2% for Preventing Basal Cell Carcinomas on the Face of Adults With Gorlin Syndrome. TrialScreen. [Link]

-

Patidegib Gel Reduces BCCs in Gorlin Syndrome Phase 2 Trial. Physician's Weekly. [Link]

-

NCT03703310 | Study of Patidegib Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects With Basal Cell Nevus Syndrome (Gorlin Syndrome). ClinicalTrials.gov. [Link]

Sources

- 1. What is Patidegib used for? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a potent and orally active hedgehog pathway antagonist (IPI-926) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patidegib, the first topical hedgehog inhibitor, scores in Gorlin syndrome | MDedge [mdedge.com]

- 5. bridgebio.com [bridgebio.com]

- 6. biospace.com [biospace.com]

- 7. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties and Biological Activity of Patidegib Hydrochloride

Introduction

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, meticulously regulating cell proliferation and differentiation. In adult tissues, its activity is normally suppressed. However, aberrant reactivation of this pathway is a known driver in several human cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[1][2] Patidegib (also known as IPI-926) is a potent, cyclopamine-derived small molecule inhibitor that targets the Hh pathway.[3][4][5] As Patidegib Hydrochloride, its salt form, it offers a valuable tool for researchers and a promising therapeutic candidate.[6]

This technical guide provides an in-depth analysis of this compound's core chemical and physical properties, its mechanism of action, and validated experimental protocols for its preclinical evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the effective use of this compound in a laboratory setting.

Chemical Identity and Properties

A precise understanding of a compound's chemical identity is fundamental to its application. Patidegib is a complex molecule with a steroidal backbone, and its hydrochloride salt form is typically used for research and clinical development.[6]

| Identifier | Value | Source |

| IUPAC Name | N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide;hydrochloride | PubChem[6] |

| Molecular Formula | C₂₉H₄₉ClN₂O₃S | PubChem[6] |

| Molecular Weight | 541.2 g/mol | PubChem[6] |

| CAS Number | 1169829-40-6 | PubChem[6] |

| Synonyms | IPI-926 Hydrochloride, Saridegib Hydrochloride | PubChem[6][7] |

The structure of Patidegib features a complex, fused ring system with 11 defined stereocenters, underscoring the importance of stereochemical purity for its biological activity.[8][9] The hydrochloride salt is formed at one of the nitrogen atoms within the furo-pyridine moiety, which generally enhances aqueous solubility and stability compared to the free base.

Physical Properties and Formulation

The physical characteristics of a compound dictate its handling, storage, and the design of effective formulations for in vitro and in vivo experiments.

Physical Characteristics & Stability

This compound is typically supplied as a solid. While specific data on its appearance (e.g., color) and melting point are not consistently published across public domains, its formulation as a topical gel is described as a smooth, clear, colorless-to-yellow, viscous hydro-alcoholic gel.[10]

Stability and Storage: For optimal integrity, this compound solid should be stored in a well-sealed container, protected from light and moisture, at recommended temperatures (typically -20°C for long-term storage). Stock solutions, commonly prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The topical gel formulation has been shown to be stable at room temperature for at least two years, highlighting its potential for at-home patient management.[11][12]

Solubility Profile

The solubility of this compound is a critical parameter for preparing stock solutions and dosing formulations.

| Solvent | Solubility | Remarks |

| DMSO | ≥ 100 mg/mL | Commonly used for preparing high-concentration stock solutions for in vitro assays. |

| Ethanol | ≥ 100 mg/mL | Soluble, can be used in co-solvent systems for formulations. |

| Water | Sparingly soluble | The hydrochloride salt improves aqueous solubility over the free base, but it remains limited. Formulation often requires co-solvents or vehicles. |

Note: Specific solubility values can vary by batch and purity. It is always recommended to perform small-scale solubility tests.

Formulation Insights: For in vitro studies, a 10 mM stock solution in DMSO is a standard starting point. Subsequent dilutions into aqueous cell culture media should be done carefully to avoid precipitation, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%). For in vivo studies, particularly oral administration, formulation can be challenging due to low aqueous solubility. Common vehicles include solutions of PEG400, Tween 80, or carboxymethylcellulose (CMC). The development of a topical gel formulation for clinical use in Gorlin syndrome demonstrates an effective strategy to deliver the drug locally while minimizing systemic exposure and associated side effects.[11][13][14]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Patidegib exerts its therapeutic effect by precisely targeting and inhibiting the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation.[3][15] Aberrant activation of this pathway, often due to mutations in the Patched1 (PTCH1) or Smoothened (SMO) genes, is a key driver of cancers like basal cell carcinoma (BCC).[1][11][16]

The Canonical Hedgehog Pathway

The Hh pathway's activity is governed by a core molecular machinery centered on two transmembrane proteins: Patched (PTCH) and Smoothened (SMO).

-

"OFF" State (Absence of Hh Ligand): The receptor PTCH1 tonically inhibits the activity of the G-protein coupled receptor-like protein SMO.[1] This inhibition prevents SMO from translocating to the primary cilium, a key signaling organelle. In the cytoplasm, a complex containing Suppressor of Fused (SUFU) binds to and sequesters the GLI family of transcription factors (GLI1, GLI2, GLI3), targeting them for proteolytic processing into repressor forms. This keeps Hh target genes silenced.

-

"ON" State (Presence of Hh Ligand): When a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to PTCH1, its inhibitory effect on SMO is relieved.[1] SMO then accumulates in the primary cilium and becomes active. This leads to the dissociation of the SUFU-GLI complex, allowing active, full-length GLI proteins to translocate to the nucleus. There, they activate the transcription of Hh target genes, such as GLI1 and PTCH1 itself, driving cell proliferation and survival.[17]

Patidegib's Role as a SMO Antagonist

Patidegib functions as a direct antagonist of SMO.[3][18] It binds to the SMO receptor, effectively locking it in an inactive conformation.[3] This action is crucial because it bypasses the need for PTCH1-mediated inhibition. Therefore, Patidegib can shut down the pathway even when signaling is driven by loss-of-function mutations in PTCH1 or activating mutations in SMO itself.[1][3] By inhibiting SMO, Patidegib prevents the activation and nuclear translocation of GLI transcription factors, leading to the suppression of Hh target gene expression, which in turn halts tumor cell proliferation and survival.[3]

Experimental Protocols for Preclinical Evaluation

Validating the activity of this compound in a preclinical setting requires robust and reproducible experimental workflows.

In Vitro Activity Assessment

Objective: To quantify the potency of Patidegib in inhibiting Hh-dependent cancer cell proliferation and downstream gene expression.

Cell Line Selection: The choice of cell line is critical. Hh-pathway dependent cell lines, such as Daoy (medulloblastoma) or certain BCC-derived lines, are appropriate models. Cells should be cultured according to supplier recommendations.

Protocol 5.1.1: Cell Viability Assay (MTS/MTT)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a 10 mM DMSO stock. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

-

Viability Assessment: Add MTS or MTT reagent according to the manufacturer's protocol and measure absorbance.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 5.1.2: Target Gene Expression Analysis (RT-qPCR)

-

Cell Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC₅₀) and a vehicle control for 24-48 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for Hh target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent decrease in GLI1 and PTCH1 mRNA levels confirms on-target activity.[17][19]

In Vivo Efficacy Studies

Objective: To assess the anti-tumor activity of this compound in a living animal model.

Model Selection: Immunocompromised mice (e.g., NOD/SCID or nude mice) bearing subcutaneous xenografts of Hh-dependent human tumors are a common and effective model.[17]

Protocol 5.2.1: Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of Hh-dependent tumor cells (e.g., 1-5 million cells) into the flank of each mouse.

-

Tumor Growth: Monitor tumor growth regularly using calipers.

-

Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Dosing: Prepare the dosing formulation of this compound (e.g., in a suitable oral gavage vehicle) and administer it to the treatment group daily. The control group receives the vehicle only.

-

Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the overall health of the animals.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.

-

Pharmacodynamics (Optional): At the end of the study, tumors can be excised and analyzed by qPCR or immunohistochemistry for GLI1 expression to confirm target engagement in vivo.[17]

Conclusion

This compound is a highly specific and potent inhibitor of the Hedgehog signaling pathway with significant utility as both a research tool and a therapeutic agent. Its well-defined chemical structure and mechanism of action provide a solid foundation for its application. A thorough understanding of its physical properties, particularly its solubility and stability, is paramount for designing and executing reliable preclinical experiments. The protocols outlined in this guide offer a validated framework for assessing its biological activity, from determining cellular potency to evaluating in vivo efficacy. As research into Hh-driven malignancies continues, this compound will remain a critical compound for elucidating pathway biology and developing next-generation targeted therapies.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42642200, this compound. Retrieved from [Link]

-

Clinicaltrials.eu (n.d.). This compound Isopropanolate – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76955989, this compound isopropanolate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25027363, Patidegib. Retrieved from [Link]

-

BridgeBio (2020). PellePharm Initiates Phase 2 Clinical Trial of Patidegib Topical Gel for People with High Frequency Basal Cell Carcinoma. Retrieved from [Link]

-

PellePharm (2018). PellePharm and its Lead Drug Candidate Patidegib. YouTube. Retrieved from [Link]

-

Epstein, E. H., et al. (2024). Topical application of the Hedgehog inhibitor patidegib in patients with Gorlin syndrome: a phase II trial. British Journal of Dermatology. Retrieved from [Link]

-

The Hospitalist (2019). Patidegib, the first topical hedgehog inhibitor, scores in Gorlin syndrome. Retrieved from [Link]

-

Sol-Gel Technologies Ltd. (2023). Sol-Gel Acquires Patidegib, a Phase 3, FDA-Breakthrough-Designated Orphan Product Candidate to Pursue Potential Market of Over $300 Million. Retrieved from [Link]

-

Williams, J. A., et al. (2003). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. PNAS. Retrieved from [Link]

-

Patsnap (2024). What is Patidegib used for? Retrieved from [Link]

-

Global Substance Registration System (n.d.). PATIDEGIB. Retrieved from [Link]

-

precisionFDA (n.d.). PATIDEGIB. Retrieved from [Link]

-

BioSpace (2018). PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of Patidegib Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem. Retrieved from [Link]

-

National Cancer Institute (n.d.). Definition of patidegib topical gel. NCI Drug Dictionary. Retrieved from [Link]

-

PharmaCompass (n.d.). Patidegib. Retrieved from [Link]

-

O'Reilly, K. E., et al. (2013). Hedgehog Pathway Blockade Inhibits Melanoma Cell Growth in Vitro and in Vivo. Cancers. Retrieved from [Link]

-

Liu, H., et al. (2018). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers. Retrieved from [Link]

-

Singh, S., et al. (2018). Design of Hedgehog pathway inhibitors for cancer treatment. Current Opinion in Investigational Drugs. Retrieved from [Link]

-

ClinicalTrials.gov (2023). Efficacy and Safety of Patidegib Gel 2% for Preventing Basal Cell Carcinomas on the Face of Adults With Gorlin Syndrome. Retrieved from [Link]

-

MDedge (2018). Patidegib, the first topical hedgehog inhibitor, scores in Gorlin syndrome. Retrieved from [Link]

-

Global Substance Registration System (n.d.). This compound ISOPROPANOLATE. Retrieved from [Link]

-

Piccolo, V., et al. (2021). Patidegib in Dermatology: A Current Review. International Journal of Molecular Sciences. Retrieved from [Link]

-

ClinicalTrials.gov (2018). Study of Patidegib Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects With Basal Cell Nevus Syndrome (Gorlin Syndrome). Retrieved from [Link]

-

Physician's Weekly (2024). Patidegib Gel Reduces BCCs in Gorlin Syndrome Phase 2 Trial. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67266401, Glasdegib hydrochloride. Retrieved from [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Patidegib | C29H48N2O3S | CID 25027363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 5. Patidegib, the first topical hedgehog inhibitor, scores in Gorlin syndrome | MDedge [mdedge.com]

- 6. This compound | C29H49ClN2O3S | CID 42642200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound isopropanolate | C32H57ClN2O4S | CID 76955989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. bridgebio.com [bridgebio.com]

- 12. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of Patidegib Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Facebook [cancer.gov]

- 15. clinicaltrials.eu [clinicaltrials.eu]

- 16. ir.sol-gel.com [ir.sol-gel.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. What is Patidegib used for? [synapse.patsnap.com]

- 19. Hedgehog Pathway Blockade Inhibits Melanoma Cell Growth in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Hedgehog Pathway at a Crossroads: A Technical Guide to the Mechanism of Action of Patidegib Hydrochloride

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Taming a Primeval Pathway

The Hedgehog (Hh) signaling pathway, a master regulator of embryonic development, lies dormant in most adult tissues. However, its aberrant reactivation is a sinister hallmark of several human cancers, most notably basal cell carcinoma (BCC). This resurgence of a developmental pathway in mature tissues offers a unique therapeutic window. Patidegib Hydrochloride, a potent and selective inhibitor of the Hh pathway, has emerged as a key player in the quest to silence this oncogenic signaling. This technical guide provides an in-depth exploration of the mechanism of action of Patidegib, offering a granular view of its interaction with the Hh pathway and providing the technical foundation for researchers to further investigate its therapeutic potential.

I. The Hedgehog Signaling Pathway: A Tale of Two States

The canonical Hedgehog signaling pathway is a finely tuned system that operates in a bimodal, "on" or "off," state. Its activity is primarily governed by the interplay between two transmembrane proteins: Patched (PTCH1) and Smoothened (SMO).[1][2]

A. The "Off" State: A Repressive Embrace

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the 12-pass transmembrane receptor PTCH1 actively inhibits the 7-pass transmembrane G protein-coupled receptor (GPCR)-like protein, SMO.[1][3] This inhibition prevents SMO from localizing to the primary cilium, a crucial organelle for Hh signal transduction.[4] Consequently, a cytoplasmic protein complex, which includes the Suppressor of Fused (SUFU), facilitates the proteolytic cleavage of the GLI family of zinc-finger transcription factors (GLI2 and GLI3) into their repressor forms (GLI-R).[5][6] These GLI-R proteins translocate to the nucleus and repress the transcription of Hh target genes.[5]

B. The "On" State: A Cascade of Activation

The binding of a Hedgehog ligand to PTCH1 alleviates its inhibition of SMO.[1][3] This allows SMO to translocate to the primary cilium and become activated.[4] Activated SMO initiates a downstream signaling cascade that prevents the proteolytic cleavage of GLI proteins.[5] The full-length GLI proteins (GLI1 and GLI2) then translocate to the nucleus, where they act as transcriptional activators, turning on the expression of Hh target genes.[5][6] These target genes include GLI1 itself (a positive feedback loop), PTCH1 (a negative feedback loop), and genes involved in cell proliferation, survival, and differentiation.[7][8]

II. This compound: A Molecular Wrench in the Works

Patidegib (also known as IPI-926) is a semi-synthetic, cyclopamine-derived small molecule inhibitor of the Hedgehog signaling pathway.[9] Its hydrochloride salt form enhances its pharmaceutical properties.

Chemical and Physical Properties of Patidegib

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈N₂O₃S | [9] |

| Molecular Weight | 504.8 g/mol | [9] |

| CAS Number | 1037210-93-7 | [9] |

| Chemical Name | N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide | [9] |

| Molecular Formula (HCl Salt) | C₂₉H₄₉ClN₂O₃S | [10] |

| Molecular Weight (HCl Salt) | 541.2 g/mol | [10] |

| CAS Number (HCl Salt) | 1169829-40-6 | [10] |

Note: The hydrochloride salt is the form used in pharmaceutical preparations.

The Core Mechanism: Direct Antagonism of Smoothened

Patidegib exerts its inhibitory effect on the Hedgehog pathway through direct binding to and antagonism of the SMO receptor.[9] By binding to SMO, Patidegib locks it in an inactive conformation, preventing its translocation to the primary cilium and subsequent activation, even in the presence of Hedgehog ligand or in cases of PTCH1 loss-of-function mutations.[9][11] This effectively silences the downstream signaling cascade, leading to the formation of GLI repressor proteins and the suppression of Hh target gene transcription.

Visualization of Patidegib's Mechanism of Action

Caption: Workflow for determining the binding affinity of Patidegib to the SMO receptor.

B. Hedgehog Pathway Luciferase Reporter Assay

This cellular assay measures the functional inhibition of the Hedgehog pathway by Patidegib.

Principle: A reporter cell line is engineered to express a luciferase gene under the control of a GLI-responsive promoter. Activation of the Hedgehog pathway leads to GLI-mediated transcription of the luciferase gene, resulting in light emission upon addition of a substrate. Patidegib's ability to inhibit this light production is a measure of its potency in blocking the pathway.

Detailed Protocol:

-

Cell Culture and Plating:

-

Use a suitable cell line that is responsive to Hedgehog signaling (e.g., NIH/3T3 or Shh-LIGHT2 cells).

-

These cells should be stably or transiently transfected with a firefly luciferase reporter construct containing multiple GLI binding sites in its promoter and a constitutively expressed Renilla luciferase construct for normalization.

-

Plate the cells in a 96-well plate and allow them to attach and reach a desired confluency.

-

-

Pathway Activation and Inhibition:

-

Induce Hedgehog pathway activation by adding a recombinant Shh ligand or a small molecule SMO agonist (e.g., SAG).

-

Concurrently, treat the cells with a range of concentrations of Patidegib (typically from 1 pM to 10 µM).

-

Include appropriate controls: vehicle-only (basal activity), agonist-only (maximal activation), and a known SMO inhibitor (positive control).

-

Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24-48 hours).

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity as a function of the logarithm of the Patidegib concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of Patidegib required to inhibit 50% of the Hedgehog pathway activity.

-

C. Downstream Target Gene Expression Analysis (qPCR)

This assay quantifies the effect of Patidegib on the transcription of endogenous Hedgehog pathway target genes.

Principle: Cells with a constitutively active Hedgehog pathway (e.g., from a BCC cell line with a PTCH1 mutation) or cells stimulated with a Hedgehog agonist are treated with Patidegib. The mRNA levels of known GLI target genes are then measured using quantitative real-time PCR (qPCR).

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a BCC cell line or Shh-stimulated keratinocytes).

-

Treat the cells with Patidegib at various concentrations for a specific duration (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a standard method (e.g., TRIzol or a column-based kit).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

-

qPCR:

-

Data Analysis:

-

Calculate the relative expression of the target genes in Patidegib-treated cells compared to vehicle-treated cells using the ΔΔCt method.

-

This will demonstrate the dose-dependent inhibition of target gene transcription by Patidegib.

-

IV. Resistance to Patidegib: A Challenge to Overcome

As with other targeted cancer therapies, the development of resistance is a significant clinical challenge for SMO inhibitors. While specific resistance mechanisms to Patidegib are still under investigation, insights can be drawn from studies of other SMO antagonists.

Potential Mechanisms of Resistance:

-

Mutations in SMO: Acquired mutations in the drug-binding pocket of SMO can reduce the binding affinity of Patidegib, rendering it less effective. [16][17]* Amplification of Downstream Components: Increased expression of GLI transcription factors or other downstream effectors can bypass the need for SMO activation. [16]* Activation of Non-Canonical Hedgehog Signaling: Cancer cells may activate GLI transcription factors through pathways that are independent of SMO. [18]* Drug Efflux: Increased expression of drug efflux pumps, such as ABC transporters, can reduce the intracellular concentration of Patidegib.

Further research is needed to fully characterize the landscape of Patidegib resistance and to develop strategies to overcome it, such as combination therapies or the development of next-generation inhibitors.

V. Conclusion and Future Directions

This compound is a potent and selective inhibitor of the Hedgehog signaling pathway with a clear mechanism of action centered on the direct antagonism of the SMO receptor. Its development as a topical formulation offers the potential for localized treatment of Hedgehog-driven cancers like basal cell carcinoma, minimizing the systemic side effects associated with oral SMO inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced pharmacology of Patidegib and to explore its therapeutic potential in a variety of contexts.

Future research should focus on several key areas:

-

Elucidation of Precise Binding Kinetics: Definitive determination of the Ki and IC50 values of Patidegib is crucial for a complete understanding of its potency.

-

Comprehensive Target Gene Profiling: Uncovering the full spectrum of GLI-regulated genes affected by Patidegib will provide deeper insights into its biological effects.

-

Investigation of Resistance Mechanisms: A thorough understanding of how cancer cells develop resistance to Patidegib is essential for the development of effective long-term treatment strategies.

-

Exploration of Combination Therapies: Investigating the synergistic effects of Patidegib with other anti-cancer agents may lead to more durable therapeutic responses.

By continuing to unravel the intricate details of Patidegib's interaction with the Hedgehog pathway, the scientific community can pave the way for more effective and personalized treatments for patients with Hedgehog-driven malignancies.

References

-

Teh, M. T., et al. (2002). FOXM1 is a downstream target of Gli1 in basal cell carcinomas. Cancer Research, 62(16), 4773-4780. [13]2. Liu, S., et al. (2005). A schematic diagram for the hedgehog (HH) signaling pathway. Breast Cancer Research, 7(3), 86-95. [1]3. Wang, C., et al. (2013). Structure of the human smoothened receptor 7TM bound to an antitumor agent. Nature, 497(7449), 338-343. [19]4. Stecca, B., & Ruiz i Altaba, A. (2010). The GLI1 family of transcription factors in cancer: regulation by multiple pathways. Trends in cell biology, 20(5), 258-266. [5]5. PubChem. (n.d.). Patidegib. National Center for Biotechnology Information. Retrieved from [Link] [9]6. Teh, M. T., et al. (2002). FOXM1 Is a Downstream Target of Gli1 in Basal Cell Carcinomas. Cancer Research, 62(16), 4773-4780. [14]7. Byrd, D. R., et al. (2018). An overview of the structure of the human Smo receptor. ResearchGate. [20]8. Pietilä, T., et al. (2018). Identification of novel GLI1 target genes and regulatory circuits in human cancer cells. The FEBS Journal, 285(22), 4235-4253. [21]9. Teh, M. T., et al. (2002). FOXM1 is a downstream target of Gli1 in basal cell carcinomas. ResearchGate. [22]10. Yan, Y., et al. (2011). Schematic diagram of the Hedgehog signaling pathway. ResearchGate. [3]11. Ali, A., et al. (2019). The GLI1 family of transcription factors regulates expression of a host of target genes that thereby mediates a number of important cellular processes. ResearchGate. [7]12. Ruat, M., et al. (2013). [Structure of the Smoothened receptor]. Médecine/sciences, 29(10), 855-860. [23]13. Pietilä, T., et al. (2018). Identification of novel GLI1 target genes and regulatory circuits in human cancer cells. The FEBS Journal, 285(22), 4235-4253. [24]14. Diamond Light Source. (n.d.). The oncogenic G-protein coupled receptor Smoothened is regulated by its extracellular domain. [25]15. Wikipedia. (n.d.). GLI1. [26]16. Toivanen, K., et al. (2013). The diagrammatic representation of human hedgehog signaling pathway. ResearchGate. [2]17. Pietilä, T., et al. (2018). Identification of novel GLI1 target genes and regulatory circuits in human cancer cells. The FEBS Journal, 285(22), 4235-4253. [8]18. Li, Y., et al. (2019). The transcription factor GLI1 cooperates with the chromatin remodeler SMARCA2 to regulate chromatin accessibility at distal DNA regulatory elements. Journal of Biological Chemistry, 294(45), 16862-16875. [27]19. PharmaCompass. (n.d.). Patidegib. [28]20. precisionFDA. (n.d.). PATIDEGIB. [29]21. Infante, P., et al. (2018). Role and inhibition of GLI1 protein in cancer. Expert Opinion on Therapeutic Targets, 22(5), 415-427. [6]22. PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link] [10]23. UNSW Embryology. (2015). Hedgehog signaling pathway. [4]24. ResearchGate. (n.d.). 3D structures of SHH, Gli and SMO with their binding pockets. [30]25. Cell Signaling Technology. (n.d.). Hedgehog Signaling. [31]26. MedPath. (n.d.). Patidegib. [32]27. Casas, B. S., et al. (2017). Downregulation of the Sonic Hedgehog/Gli pathway transcriptional target Neogenin-1 is associated with basal cell carcinoma aggressiveness. Oncotarget, 8(52), 89689-89703. [33]28. Casas, B. S., et al. (2017). Downregulation of the Sonic Hedgehog/Gli pathway transcriptional target Neogenin-1 is associated with basal cell carcinoma aggressiveness. Oncotarget, 8(52), 89689-89703. [34]29. Peterson, K. A., et al. (2016). Computational prediction and experimental validation of novel Hedgehog-responsive enhancers linked to genes of the Hedgehog pathway. BMC Developmental Biology, 16(1), 4. [35]30. Kure, K., et al. (2019). GLI1/GLI2 functional interplay is required to control Hedgehog/GLI targets gene expression. Biochemical Journal, 476(19), 2845-2863. [15]31. Gifford Bioscience. (n.d.). Radioligand Binding Assay. [36]32. Gutzmer, R., et al. (2022). Hedgehog signaling pathway inhibitors in the treatment of basal cell carcinoma: An Updated Review. ResearchGate. [12]33. Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [37]34. Imyanitov, E. N. (2019). Mechanisms of acquired tumor drug resistance. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1872(2), 188310. [16]35. Zhou, Y., et al. (2021). Acquired Resistance to Immune Checkpoint Blockades: The Underlying Mechanisms and Potential Strategies. Frontiers in Immunology, 12, 69 acquired. [17]36. Ribas, A., et al. (2016). Acquired resistance mechanisms to immunotherapy. Annals of Translational Medicine, 4(14), 264. [18]37. Awad, M. M., et al. (2021). Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer. The New England Journal of Medicine, 384(25), 2382-2393. [38]38. Kozielewicz, P., et al. (2021). A NanoBRET-Based Binding Assay for Smoothened Allows Pharmacological Dissection of Two BODIPY-Cyclopamine Binding Sites. Molecular Pharmacology, 100(3), 244-255. [39]39. ResearchGate. (n.d.). Hedgehog pathway inhibition by topical patidegib to reduce BCC burden in patients with basal cell nevus (Gorlin) syndrome. [40]40. Li, H., et al. (2014). Target-Specific Prediction of Ligand Affinity with Structure-Based Interaction Fingerprints. Journal of Chemical Information and Modeling, 54(12), 3297-3305. [41]41. Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [42]42. OncLive. (2020). Targeting the Hedgehog Pathway Holds Promises and Pitfalls. [11]43. Sigma-Aldrich. (n.d.). Sigma Receptor Binding Assays. [43]44. YouTube. (2021). Mechanisms of acquired resistance against immunotherapy.

Sources

- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]

- 5. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patidegib | C29H48N2O3S | CID 25027363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C29H49ClN2O3S | CID 42642200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. researchgate.net [researchgate.net]

- 13. FOXM1 is a downstream target of Gli1 in basal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. portlandpress.com [portlandpress.com]

- 16. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acquired Resistance to Immune Checkpoint Blockades: The Underlying Mechanisms and Potential Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acquired resistance mechanisms to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure of the human smoothened receptor 7TM bound to an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. [Structure of the Smoothened receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. diamond.ac.uk [diamond.ac.uk]

- 26. GLI1 - Wikipedia [en.wikipedia.org]

- 27. The transcription factor GLI1 cooperates with the chromatin remodeler SMARCA2 to regulate chromatin accessibility at distal DNA regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Patidegib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 29. GSRS [precision.fda.gov]

- 30. researchgate.net [researchgate.net]

- 31. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 32. trial.medpath.com [trial.medpath.com]

- 33. oncotarget.com [oncotarget.com]

- 34. Downregulation of the Sonic Hedgehog/Gli pathway transcriptional target Neogenin-1 is associated with basal cell carcinoma aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. scispace.com [scispace.com]

- 36. giffordbioscience.com [giffordbioscience.com]

- 37. giffordbioscience.com [giffordbioscience.com]

- 38. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]

- 39. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]

- 40. researchgate.net [researchgate.net]

- 41. Target-Specific Prediction of Ligand Affinity with Structure-Based Interaction Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Patidegib Hydrochloride in Gorlin Syndrome Research: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Gorlin syndrome, also known as Nevoid Basal Cell Carcinoma Syndrome (NBCCS), is a rare autosomal dominant disorder characterized by a predisposition to developing multiple basal cell carcinomas (BCCs) and other developmental abnormalities.[1][2] The underlying cause of Gorlin syndrome is primarily attributed to germline mutations in the PTCH1 tumor suppressor gene, a key negative regulator of the Hedgehog (Hh) signaling pathway.[3][4][5][6] This genetic defect leads to aberrant activation of the Hh pathway, driving the uncontrolled cell proliferation that manifests as BCCs.[7][8] Patidegib Hydrochloride, a small-molecule inhibitor of the Smoothened (SMO) receptor, has emerged as a targeted therapeutic strategy.[9] This technical guide provides an in-depth analysis of the role of Patidegib in Gorlin syndrome research, from its mechanism of action to preclinical evidence and clinical trial outcomes. We will explore the scientific rationale behind targeting the Hh pathway and provide detailed protocols for key experimental workflows, offering field-proven insights for researchers in oncology and drug development.

The Pathophysiological Landscape of Gorlin Syndrome

Gorlin syndrome is a multi-system disorder with a spectrum of clinical features, the most prominent being the development of numerous BCCs, often beginning in adolescence or early adulthood.[1][10] Other characteristic manifestations include odontogenic keratocysts of the jaw, palmar or plantar pits, and skeletal anomalies.[4][11]

The genetic basis of Gorlin syndrome lies in mutations of the PTCH1 gene, which encodes the Patched-1 receptor protein.[2][5][12] This receptor is a critical component of the Hedgehog signaling pathway, a crucial regulator of embryonic development and adult tissue homeostasis.[13][14] In its resting state, the PTCH1 receptor actively inhibits the G protein-coupled receptor, Smoothened (SMO).[15] Loss-of-function mutations in PTCH1, as seen in Gorlin syndrome, relieve this inhibition, leading to constitutive activation of SMO and downstream signaling.[7][15][16] This unchecked signaling cascade culminates in the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival, ultimately driving tumorigenesis.[15][]

This compound: A Targeted Approach to Hh Pathway Inhibition

The central role of the hyperactive Hedgehog pathway in Gorlin syndrome provides a clear therapeutic target. This compound is a small-molecule inhibitor designed to specifically target and inhibit the SMO receptor.[9] By binding to SMO, Patidegib effectively blocks its function, thereby interrupting the aberrant signaling cascade at a critical juncture.[9] This targeted inhibition prevents the downstream activation of GLI transcription factors, ultimately suppressing the uncontrolled cell growth that leads to the formation of BCCs.[7][15]

Mechanism of Action: A Visual Representation

The following diagram illustrates the Hedgehog signaling pathway in both the "off" and "on" states, and the inhibitory action of Patidegib.

Caption: Hedgehog signaling pathway and Patidegib's mechanism of action.

Preclinical and Clinical Evidence for Patidegib

The development of Patidegib has been supported by a body of preclinical and clinical research aimed at evaluating its efficacy and safety. A significant focus has been on a topical gel formulation to mitigate the systemic side effects observed with oral Hedgehog inhibitors.[18][19][20]

Phase 2 Clinical Trial Insights

A key Phase 2 clinical trial investigated the efficacy of Patidegib topical gel in patients with Gorlin syndrome.[21][22] The study demonstrated that topical application of Patidegib could reduce the burden of BCCs without the systemic adverse events commonly associated with oral Hedgehog inhibitors.[22]

| Endpoint | Vehicle Gel | 2% Patidegib Gel | 4% Patidegib Gel |

| Change in BCC Diameter | - | Significant Shrinkage (p=0.04) | - |

| Complete Clinical Response | 0% | 25% (p=0.02) | 25% (p=0.02) |

| New Facial Surgically Eligible BCCs | 60% of patients | 16% of patients (p=0.02 for prevention) | 16% of patients (p=0.02 for prevention) |

| Data from a Phase 2 double-blind, vehicle-controlled randomized trial of topical patidegib.[21] |

These findings suggest that topical Patidegib can achieve sufficient local concentrations to exert its anti-tumor effects while minimizing systemic exposure.[23][24]

Ongoing Phase 3 Clinical Development

Building on the promising Phase 2 data, Patidegib has advanced to Phase 3 clinical trials.[10][25][26][27][28] These larger, multicenter, randomized, double-blind, vehicle-controlled studies are designed to further evaluate the efficacy and safety of Patidegib topical gel for reducing the disease burden in adults with Gorlin syndrome.[10][26][27] The primary endpoint of these trials is typically the number of new BCCs that develop over a 12-month treatment period.[25][27]

Key inclusion criteria for these trials often include a confirmed PTCH1 mutation and a minimum number of existing BCCs on the face.[10][29][30] The development of a topical formulation of Patidegib aims to provide a long-term management option for Gorlin syndrome patients, potentially reducing the need for frequent and often disfiguring surgeries.[18][31]

Experimental Protocols for Patidegib Research

To facilitate further research into Patidegib and other Hedgehog pathway inhibitors, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Patidegib on BCC cell lines.

Methodology:

-

Cell Seeding: Plate BCC cells (e.g., ASZ001) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Hedgehog Target Gene Expression

Objective: To quantify the effect of Patidegib on the expression of Hedgehog pathway target genes (e.g., GLI1, PTCH1).

Methodology:

-

Cell Treatment and RNA Extraction: Treat BCC cells with Patidegib or vehicle as described above. After the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds.

-

Annealing/Extension: 60°C for 30 seconds.

-

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Experimental Workflow Diagram

Caption: A typical in vitro experimental workflow for evaluating Patidegib.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of Gorlin syndrome. By specifically inhibiting the overactive Hedgehog signaling pathway, it addresses the molecular driver of the disease. The development of a topical formulation holds the promise of a well-tolerated, long-term treatment to reduce the burden of BCCs and improve the quality of life for individuals with Gorlin syndrome.[18][31][32]

Future research should continue to explore the long-term efficacy and safety of topical Patidegib. Further investigation into potential resistance mechanisms, although less prevalent with topical application, is also warranted.[15] Additionally, exploring the utility of Patidegib in other Hedgehog-driven malignancies could broaden its therapeutic impact. The journey of Patidegib from a deep understanding of Gorlin syndrome's molecular basis to a promising clinical candidate exemplifies the power of targeted therapy in rare genetic diseases.

References

- A novel PTCH1 mutation in a patient with Gorlin syndrome - PMC - NIH. (n.d.). National Institutes of Health.

- Smoothened inhibitors in the treatment of advanced basal cell carcinomas - PubMed. (n.d.). National Institutes of Health.

- 3435-Facts for people and families with a faulty PTCH1 gene (Gorlin syndrome) | eviQ. (n.d.). eviQ.

- Smoothened Inhibitors and the Hedgehog Pathway: Applications in Basal Cell Carcinoma and Beyond | Targeted Oncology. (n.d.). Targeted Oncology.

- PTCH1 Mutations: What You Need to Know - Everyday Health. (2025, May 19). Everyday Health.

- Pair of Drugs Advance Treatment of Basal Cell Carcinoma - Pharmacy Times. (2016, May 6). Pharmacy Times.

- Spectrum of PTCH1 mutations in French patients with Gorlin syndrome - PubMed. (n.d.). National Institutes of Health.

- Gorlin Syndrome - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Institutes of Health.

- Small Molecule Inhibitors of the Hedgehog Pathway in the Treatment of Basal Cell Carcinoma of the Skin | Semantic Scholar. (n.d.). Semantic Scholar.

- Study on Patidegib Gel for Reducing Basal Cell Carcinomas in Adults with Gorlin Syndrome. (2025, December 12). ClinicalTrials.gov.

- Study of Patidegib Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects With Basal Cell Nevus Syndrome (Gorlin Syndrome) - Clinical Trials. (n.d.). ClinicalTrials.gov.

- PellePharm Initiates Phase 2 Clinical Trial of Patidegib Topical Gel for People with High Frequency Basal Cell Carcinoma - BridgeBio. (2020, January 8). BridgeBio.

- Study of Patidegib Gel 2%, 4%, and Vehicle in Gorlin Syndrome Patients. (n.d.). Health Research Authority.

- Study Details | NCT06050122 | Efficacy and Safety of Patidegib Gel 2% for Preventing Basal Cell Carcinomas on the Face of Adults With Gorlin Syndrome | ClinicalTrials.gov. (n.d.). ClinicalTrials.gov.

- Topical application of the Hedgehog inhibitor patidegib in patients with Gorlin syndrome: a phase II trial - Oxford Academic. (n.d.). Oxford Academic.

- Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC. (n.d.). National Institutes of Health.

- Clinical Features and PTCH1 Expression in Gorlin–Goltz Syndrome: A Case Report - MDPI. (n.d.). MDPI.

- Basal Cell Nevus Syndrome (Gorlin Syndrome) - Johns Hopkins Medicine. (n.d.). Johns Hopkins Medicine.

- Understanding, Diagnosing, and Using Genetic Testing for Gorlin Syndrome | Sequencing. (n.d.). Sequencing.com.

- Gorlin syndrome - Genetics - MedlinePlus. (2019, December 1). MedlinePlus.

- Gorlin syndrome — Knowledge Hub. (n.d.). Genomics Education Programme.

- A Multicenter, Randomized, Double-blind, Vehicle-controlled, Phase 3 Efficacy and Safety Study of Patidegib Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects with Basal Cell Nevus Syndrome | Dana-Farber Cancer Institute. (n.d.). Dana-Farber Cancer Institute.

- Skin Cancer and Gorlin Syndrome - Sol-Gel Clinical Trial. (n.d.). Sol-Gel Technologies.

- Patidegib Gel Reduces BCCs in Gorlin Syndrome Phase 2 Trial - Physician's Weekly. (2024, November 21). Physician's Weekly.

- Topical application of the Hedgehog inhibitor patidegib in patients with Gorlin syndrome: a phase II trial - PubMed. (2025, March 18). National Institutes of Health.

- Efficacy and Safety of Patidegib Gel 2% for Preventing Basal Cell Carcinomas on the Face of Adults With Gorlin Syndrome - National Cancer Institute. (n.d.). National Cancer Institute.

- Hedgehog pathway inhibition by topical patidegib to reduce BCC burden in patients with basal cell nevus (Gorlin) syndrome. | Journal of Clinical Oncology - ASCO Publications. (2018, June 1). American Society of Clinical Oncology.

- Sol-Gel Acquires Patidegib, a Phase 3, FDA-Breakthrough-Designated Orphan Product Candidate to Pursue Potential Market of Over $300 Million. (2023, January 27). Sol-Gel Technologies.

- NCT03703310 | Study of Patidegib Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects With Basal Cell Nevus Syndrome (Gorlin Syndrome) | ClinicalTrials.gov. (n.d.). ClinicalTrials.gov.

- What is Patidegib used for? - Patsnap Synapse. (2024, June 27). Patsnap.

- Patidegib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). PharmaCompass.

- FDA Grants Orphan Drug and Breakthrough Therapy Designation for Topical Patidegib in Gorlin Syndrome | CheckRare. (2017, November 20). CheckRare.

- Patidegib, the first topical hedgehog inhibitor, scores in Gorlin syndrome - The Hospitalist. (2019, January 14). The Hospitalist.

- Hedgehog Signaling: From Basic Biology to Cancer Therapy - PMC - PubMed Central. (n.d.). National Institutes of Health.

- Phase 2 Trial of Topical Application of the Hedgehog Inhibitor Patidegib in Patients With Gorlin Syndrome | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study - MDPI. (n.d.). MDPI.

- Clinical Trials Archives - Gorlin Syndrome Group. (n.d.). Gorlin Syndrome Group.

- Hedgehog Inhibitors-Hedgehog Signaling Pathway - BOC Sciences. (n.d.). BOC Sciences.

- PATIDEGIB - precisionFDA. (n.d.). precisionFDA.

- Hedgehog signaling pathway - Wikipedia. (n.d.). Wikipedia.

- The Hedgehog Signaling Pathway Emerges as a Pathogenic Target - MDPI. (n.d.). MDPI.

- PellePharm Initiates Pivotal Phase 3 Clinical Trial of Patidegib Topical Gel in Patients with Gorlin Syndrome - FirstWord Pharma. (2019, April 1). FirstWord Pharma.

Sources

- 1. Gorlin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. sequencing.com [sequencing.com]

- 3. A novel PTCH1 mutation in a patient with Gorlin syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3435-Facts for people and families with a faulty PTCH1 gene (Gorlin syndrome) | eviQ [eviq.org.au]

- 5. PTCH1 Mutations: What You Need to Know [everydayhealth.com]

- 6. hopkinsmedicine.org [hopkinsmedicine.org]

- 7. targetedonc.com [targetedonc.com]

- 8. mdpi.com [mdpi.com]

- 9. What is Patidegib used for? [synapse.patsnap.com]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Gorlin syndrome — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 12. Spectrum of PTCH1 mutations in French patients with Gorlin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gorlin syndrome: MedlinePlus Genetics [medlineplus.gov]

- 14. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 15. Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ir.sol-gel.com [ir.sol-gel.com]

- 18. bridgebio.com [bridgebio.com]

- 19. academic.oup.com [academic.oup.com]

- 20. checkrare.com [checkrare.com]

- 21. ascopubs.org [ascopubs.org]

- 22. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 23. physiciansweekly.com [physiciansweekly.com]

- 24. Topical application of the Hedgehog inhibitor patidegib in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Study of Patidegib Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects With Basal Cell Nevus Syndrome (Gorlin Syndrome) [clinicaltrials.stanford.edu]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

- 27. A Multicenter, Randomized, Double-blind, Vehicle-controlled, Phase 3 Efficacy and Safety Study of Patidegib Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects with Basal Cell Nevus Syndrome | Dana-Farber Cancer Institute [dana-farber.org]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

- 29. gorlinsyndromestudy.com [gorlinsyndromestudy.com]

- 30. Facebook [cancer.gov]

- 31. firstwordpharma.com [firstwordpharma.com]

- 32. hra.nhs.uk [hra.nhs.uk]

An In-Depth Technical Guide to the Preclinical & Early Research of Patidegib Hydrochloride

This guide provides a comprehensive overview of the preclinical and early-stage research that has defined the development of Patidegib Hydrochloride (also known as IPI-926 and Saridegib). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the foundational science, experimental rationale, and methodologies employed in the evaluation of this potent Hedgehog signaling pathway inhibitor.

Introduction: Targeting Aberrant Hedgehog Signaling in Oncology

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular proliferation and differentiation during embryonic development.[1] In adult tissues, the pathway is largely quiescent but can be reactivated pathologically, driving the growth of various cancers.[1] A key nexus of this pathway is the transmembrane protein Smoothened (SMO). In the absence of an Hh ligand, the receptor Patched-1 (PTCH1) actively inhibits SMO.[1] However, inactivating mutations in PTCH1 or activating mutations in SMO can lead to constitutive, ligand-independent activation of the Hh pathway, a hallmark of cancers such as basal cell carcinoma (BCC) and medulloblastoma.[1]

This compound was developed as a semi-synthetic, cyclopamine-derived small molecule inhibitor designed to selectively antagonize SMO activity.[2][3] Its development has been particularly focused on treating BCC, especially in the context of Gorlin syndrome (also known as Basal Cell Nevus Syndrome), a genetic disorder characterized by germline mutations in PTCH1 that predispose individuals to developing numerous BCCs.[1] A primary strategic consideration in Patidegib's development has been the creation of a topical formulation. This approach aims to deliver therapeutic concentrations of the drug locally to skin lesions while minimizing the systemic exposure that leads to the significant adverse effects—such as muscle cramps, dysgeusia, and alopecia—observed with orally administered Hedgehog inhibitors.[2]

Mechanism of Action and In Vitro Characterization

Patidegib exerts its therapeutic effect by directly binding to the SMO receptor, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and the expression of Hh target genes.[2] This targeted inhibition is foundational to its anti-tumor activity.

Molecular Potency and Selectivity

The initial characterization of Patidegib's potency was established through a series of rigorous in vitro assays. These studies were critical for confirming its high affinity for SMO and its functional ability to inhibit the Hh pathway at the cellular level.

-

SMO Binding Affinity: Patidegib demonstrates high-affinity binding to the SMO receptor with a reported IC50 of 1.4 nmol/L .[2] This was likely determined using a competitive radioligand binding assay, a gold-standard method for quantifying drug-receptor interactions.

-

Cell-Based Pathway Inhibition: In cellular assays designed to measure Hh pathway activity (such as a GLI-dependent luciferase reporter assay), Patidegib showed a potent inhibitory effect with an EC50 ranging from 5 to 7 nmol/L .[2] This confirms that the molecule can effectively penetrate cell membranes and engage its intracellular target to produce a functional downstream effect.

| Parameter | Value | Assay Type | Reference |

| SMO Binding IC50 | 1.4 nmol/L | Biochemical Assay (e.g., Radioligand Binding) | [2] |

| Hh Pathway EC50 | 5 - 7 nmol/L | Cell-Based Reporter Assay | [2] |

Activity Against Resistance Mutations

A critical aspect of targeted therapy development is understanding a drug's activity against known resistance mutations. The D473H mutation in SMO is a clinically relevant mutation that confers resistance to the first-generation SMO inhibitor, vismodegib (GDC-0449).[4][5] Preclinical studies have shown that Patidegib remains active in cells expressing the SMO D473H mutation , distinguishing it from other SMO inhibitors and suggesting a potential therapeutic advantage in a resistant setting.[4][5] This differential activity implies a distinct binding interaction with the SMO receptor compared to other inhibitors.

Core Preclinical Methodologies

The following sections detail the standardized, validated protocols crucial for the preclinical assessment of Hedgehog pathway inhibitors like Patidegib.

Diagram: Hedgehog Signaling & Patidegib's Mechanism

Caption: Canonical Hedgehog signaling and the inhibitory mechanism of Patidegib.

Protocol: GLI-Luciferase Reporter Assay

This cell-based assay is the workhorse for quantifying Hedgehog pathway activity and assessing the potency of inhibitors. The principle relies on a cell line (e.g., NIH/3T3) engineered to express a luciferase reporter gene under the control of a promoter containing GLI binding sites. Pathway activation leads to luciferase expression, which can be measured as a luminescent signal.

Methodology:

-

Cell Culture:

-

Culture NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control in DMEM supplemented with 10% calf serum and antibiotics.

-

Maintain cells at 37°C in a 5% CO₂ incubator. Passage cells before they reach confluence to maintain responsiveness.

-

-

Assay Plating:

-

Seed the reporter cells into 96-well, white, clear-bottom plates at a density that will result in a confluent monolayer after 2-4 days of culture. A typical density is 4 x 10⁵ cells/well.

-

Allow cells to attach and grow to confluence. This step is critical as pathway responsiveness is often density-dependent.

-

-

Compound Treatment and Pathway Stimulation:

-

Prepare a serial dilution of this compound in low-serum (e.g., 0.5%) medium.

-

Carefully aspirate the growth medium from the confluent cell monolayer.

-

Add the Patidegib dilutions to the wells.

-

To activate the pathway, add a stimulating agent. This can be recombinant Sonic Hedgehog (Shh) protein or a small molecule SMO agonist like SAG (Smoothened Agonist).

-

Include appropriate controls: vehicle-only (negative control) and stimulant-only (positive control).

-

-

Incubation and Lysis:

-

Incubate the plate for 24-48 hours at 37°C. The optimal time should be determined empirically.

-

After incubation, remove the medium and lyse the cells by adding a passive lysis buffer (e.g., from a dual-luciferase assay kit).

-

-

Luminescence Reading:

-

Transfer the cell lysate to an opaque 96-well luminometer plate.

-

Use a dual-luciferase assay system to sequentially measure firefly (Gli-dependent) and Renilla (internal control) luciferase activity in a plate luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of Patidegib concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Protocol: Competitive SMO Radioligand Binding Assay

This biochemical assay directly measures the ability of a test compound to displace a known radiolabeled ligand from the SMO receptor, allowing for the determination of its binding affinity (Ki).

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues overexpressing the human SMO receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

-